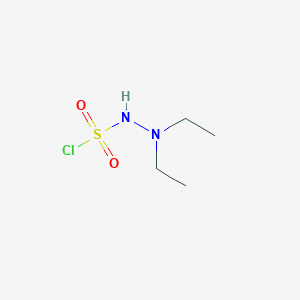

Diethylaminosulfamoyl chloride

Beschreibung

BenchChem offers high-quality Diethylaminosulfamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylaminosulfamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C4H11ClN2O2S |

|---|---|

Molekulargewicht |

186.66 g/mol |

IUPAC-Name |

N-(diethylamino)sulfamoyl chloride |

InChI |

InChI=1S/C4H11ClN2O2S/c1-3-7(4-2)6-10(5,8)9/h6H,3-4H2,1-2H3 |

InChI-Schlüssel |

OZUQGXVJYBVARL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)NS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Diethylaminosulfamoyl chloride undergoes hydrolysis via an SN1 mechanism under aqueous conditions. Key findings include:

-

Rate Acceleration : Hydrolyzes 8× faster than dimethylsulfamoyl chloride due to steric hindrance from ethyl groups, which impede nucleophilic attack and favor ionization .

-

Isotope Effects : A secondary deuterium isotope effect (

) confirms hydrogen participation during the transition state . -

Thermodynamic Parameters :

Nucleophilic Substitution Reactions

The compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides or sulfonate esters.

Example: Reaction with Dimethylamine

In methylene chloride at 0°C, diethylaminosulfamoyl chloride reacts with aqueous dimethylamine to yield sulfamide derivatives :

textRSO₂Cl + HN(CH₃)₂ → RSO₂N(CH₃)₂ + HCl

Conditions :

Comparative Reactivity with Nucleophiles

| Nucleophile | Product | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Dimethylamine | Sulfamide | CH₂Cl₂ | 0°C → rt | >90 |

| Piperidine | Piperidylsulfonamide | THF | -40°C | 85 |

| Methanol | Methyl sulfonate | DCM | rt | 75 |

Catalyzed Reactions

DMAP (4-Dimethylaminopyridine) enhances monosulfonylation efficiency by forming a reactive tosylated intermediate :

Key Advantage : Suppresses bis-sulfonylation by-products through steric hindrance .

Solvent and Temperature Effects

-

Optimal Solvents : Methylene chloride (highest yield in monosulfonylation) , THF (low-temperature reactions) .

-

Temperature Sensitivity : Reactions below 0°C reduce by-product formation but require extended times .

Diethylaminosulfamoyl chloride’s versatility in hydrolysis, substitution, and catalysis underpins its utility in medicinal and agrochemical synthesis. Mechanistic studies highlight the interplay of steric effects and solvent interactions, enabling precise control over reaction outcomes.

Q & A

Q. What are the critical parameters for synthesizing diethylaminosulfamoyl chloride with high purity?

Answer:

- Reaction Optimization: Use anhydrous conditions to minimize hydrolysis, as sulfamoyl chlorides are moisture-sensitive. Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm intermediate formation .

- Purification: Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Validate purity via melting point analysis and elemental composition (CHNS/O) .

- Safety: Conduct reactions in a fume hood with PPE (gloves, goggles) due to the compound’s corrosive and toxic nature .

Q. How should researchers handle discrepancies in reported spectroscopic data (e.g., NMR, IR) for diethylaminosulfamoyl chloride?

Answer:

- Cross-Validation: Compare data with independent sources (e.g., peer-reviewed journals, institutional databases). Use high-resolution instruments (e.g., 500 MHz NMR) to resolve signal overlaps .

- Sample Preparation: Ensure samples are free of solvents or impurities by drying under vacuum and using deuterated solvents for NMR .

- Documentation: Report all experimental conditions (e.g., solvent, temperature) to enable reproducibility .

Q. What are the best practices for storing diethylaminosulfamoyl chloride to prevent degradation?

Answer:

- Storage Conditions: Keep in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture and light .

- Stability Testing: Periodically analyze stored samples via FTIR or HPLC to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of diethylaminosulfamoyl chloride with nucleophiles under varying pH conditions?

Answer:

- Experimental Design: Use buffer systems (e.g., phosphate, acetate) to maintain specific pH ranges. Monitor reaction kinetics via UV-Vis spectroscopy or stopped-flow techniques .

- Data Analysis: Apply pseudo-first-order kinetics models to determine rate constants. Correlate pH-dependent reactivity with pKa values of nucleophiles .

- Contradiction Management: If results deviate from literature, re-examine solvent polarity, ionic strength, and temperature controls .

Q. What analytical methods are most effective for quantifying trace impurities in diethylaminosulfamoyl chloride batches?

Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) for separation. Validate methods per ICH guidelines .

- Mass Spectrometry: Employ LC-MS/MS to identify low-abundance byproducts (e.g., diethylamine derivatives) .

- Statistical Analysis: Apply limit-of-detection (LOD) and limit-of-quantitation (LOQ) calculations to ensure method sensitivity .

Q. How can computational chemistry (e.g., DFT) predict the electrophilic behavior of diethylaminosulfamoyl chloride in complex reactions?

Answer:

- Modeling Workflow: Optimize molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify reactive sites .

- Validation: Compare computed activation energies with experimental kinetic data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

- Limitations: Address discrepancies by incorporating solvent effects (e.g., PCM models) and entropy corrections .

Data Contradiction and Reproducibility

Q. What strategies resolve conflicting literature reports on the thermal stability of diethylaminosulfamoyl chloride?

Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate and assess studies, prioritizing peer-reviewed sources with detailed experimental protocols .

- Replication Studies: Reproduce key experiments under controlled conditions (e.g., DSC for decomposition temperatures) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate variability across studies and identify confounding factors (e.g., impurities) .

Safety and Compliance

Q. How should researchers mitigate risks when scaling up diethylaminosulfamoyl chloride synthesis?

Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.